2-cyclohexyl-N-cyclopropylalanine
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Overview
Description
2-cyclohexyl-N-cyclopropylalanine is an organic compound characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to an alanine backbone
Mechanism of Action
Target of Action
The primary target of 2-cyclohexyl-N-cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of l-leucine .
Mode of Action
this compound inhibits α-IMPS, thereby disrupting the biosynthesis of l-leucine . This inhibition can lead to a decrease in the production of l-leucine, an essential amino acid for protein synthesis.
Biochemical Pathways
The inhibition of α-IMPS by this compound affects the l-leucine biosynthesis pathway . This pathway is crucial for protein synthesis and cell growth. By inhibiting this pathway, this compound can potentially affect protein synthesis and cell growth.
Result of Action
The inhibition of α-IMPS by this compound can lead to a decrease in the production of l-leucine, potentially affecting protein synthesis and cell growth . This could have significant effects at the molecular and cellular levels, potentially leading to growth inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-cyclopropylalanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexylamine and cyclopropylamine.
Formation of Intermediate: The cyclohexylamine is reacted with an appropriate alanine derivative under controlled conditions to form an intermediate compound.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropylamine in the presence of a suitable catalyst.
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-cyclopropylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-cyclohexyl-N-cyclopropylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylalanine: Contains a cyclohexyl group attached to alanine.
Cyclopropylalanine: Contains a cyclopropyl group attached to alanine.
Cyclohexylcyclopropylamine: Contains both cyclohexyl and cyclopropyl groups but lacks the alanine backbone.
Uniqueness
2-cyclohexyl-N-cyclopropylalanine is unique due to the presence of both cyclohexyl and cyclopropyl groups attached to an alanine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyclohexyl-2-(cyclopropylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSWQPCCKWKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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